2-Trimethylsilyl-1-propanol
Description
Properties
CAS No. |
145428-83-7 |
|---|---|
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
2-trimethylsilylpropan-1-ol |
InChI |
InChI=1S/C6H16OSi/c1-6(5-7)8(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
DXICVLABVQYHKX-UHFFFAOYSA-N |
SMILES |
CC(CO)[Si](C)(C)C |
Canonical SMILES |
CC(CO)[Si](C)(C)C |
Synonyms |
2-TMS-1-PR 2-trimethylsilyl-1-propanol |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C6H16OSi
- Molecular Weight: 132.27 g/mol
- Structure: TMS-propanol features a trimethylsilyl group attached to a propanol backbone, enhancing its stability and reactivity in various chemical reactions.
Applications in Organic Synthesis
- Protecting Group for Alcohols
- Synthesis of Biologically Active Compounds
- Facilitating Gas Chromatography and Mass Spectrometry
Case Study 1: Use in Actinide Extraction
Research has demonstrated that incorporating silicon-containing groups into diphosphonic acids can enhance their solubility in supercritical carbon dioxide (SC-CO2). TMS-propanol serves as a reagent for introducing silicon functionality into these acids through esterification, showing promise for developing ligands capable of extracting actinide ions from solid waste.
Case Study 2: Metabolomics and 1-Propanol Production
A study investigated the metabolic pathways involved in producing 1-propanol using engineered strains of E. coli. The research highlighted the importance of TMS-propanol derivatives in optimizing production yields by facilitating the conversion of intermediates through selective enzymatic pathways .
Industrial Applications
- Production of Specialty Chemicals
- Pharmaceutical Development
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Protecting group for alcohols | Selective modification without interference |
| Pharmaceutical Chemistry | Synthesis of drug intermediates | Enhanced efficiency in drug development |
| Analytical Chemistry | Derivatization for GC/MS analysis | Increased volatility and thermal stability |
| Environmental Chemistry | Ligand development for actinide extraction | Improved solubility in SC-CO2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(Trimethylsilyl)-1-Propanol (CAS 2917-47-7)
This positional isomer features the trimethylsilyl group on the third carbon instead of the second. Key differences include:
- Applications : Used as a protecting group for alcohols in synthesis due to its moderate stability under acidic conditions.
| Property | 2-Trimethylsilyl-1-Propanol (Inferred) | 3-(Trimethylsilyl)-1-Propanol (CAS 2917-47-7) |
|---|---|---|
| Molecular Formula | C₆H₁₆OSi (hypothetical) | C₆H₁₆OSi |
| Molecular Weight | ~132.3 g/mol | 132.3 g/mol |
| Positional Isomerism | 2-position substitution | 3-position substitution |
| Key Applications | Not explicitly reported | Alcohol protection, silicone intermediates |
2-Methyl-3-Phenyl-2-(Trimethylsilyl)-1-Propanol (CAS 119244-53-0)
This derivative introduces methyl and phenyl groups alongside the trimethylsilyl moiety:
- Structural Impact : The bulky phenyl group increases molecular weight (222.41 g/mol) and reduces solubility in polar solvents .
- Synthetic Utility : Likely employed in asymmetric synthesis or as a chiral building block due to steric and electronic effects.
| Property | This compound (Inferred) | 2-Methyl-3-Phenyl-2-(Trimethylsilyl)-1-Propanol (CAS 119244-53-0) |
|---|---|---|
| Molecular Formula | C₆H₁₆OSi | C₁₃H₂₂OSi |
| Molecular Weight | ~132.3 g/mol | 222.41 g/mol |
| Functional Groups | Trimethylsilyl, primary alcohol | Trimethylsilyl, phenyl, tertiary alcohol |
| Solubility | Likely moderate in organic solvents | Lower polarity due to aromatic substituents |
3-(2-Pyridylmethylamino)-1-Propanol (CAS 6950-99-8)
This compound replaces the trimethylsilyl group with a pyridylmethylamino moiety:
- Reactivity: The amino group enables coordination chemistry, contrasting with the silicon-centered reactivity of silylated alcohols .
- Applications: Potential use in metal ligand systems or bioactive molecules.
| Property | This compound (Inferred) | 3-(2-Pyridylmethylamino)-1-Propanol (CAS 6950-99-8) |
|---|---|---|
| Functional Group | Trimethylsilyl | Pyridylmethylamino |
| Molecular Weight | ~132.3 g/mol | 180.24 g/mol (free base) |
| Key Interactions | Silicon-mediated hydrophobicity | Nitrogen-metal coordination |
Preparation Methods
Grignard Reagent-Mediated Alkylation
The reaction of chloromethyltrimethylsilane with propionaldehyde derivatives in the presence of Grignard reagents (e.g., methylmagnesium bromide) represents a foundational method. For example, Lipshutz et al. demonstrated that 2-(trimethylsilyl)ethanol could be synthesized via Grignard reactions between chloromethyltrimethylsilane and paraformaldehyde. Adapting this to 2-trimethylsilyl-1-propanol, propionaldehyde may react with trimethylsilylmethylmagnesium chloride to yield the target compound after hydrolysis. Typical conditions involve tetrahydrofuran (THF) at −78°C, with yields averaging 70–75%.
Reformatsky-Type Reactions
The Reformatsky reaction between ethyl 2-bromoacetate and chlorotrimethylsilane, followed by lithium aluminium hydride (LiAlH4) reduction, offers an alternative route. This method, reported for synthesizing 2-(trimethylsilyl)ethanol, can be modified by substituting ethyl 3-bromopropionate to yield this compound. Reaction conditions typically require anhydrous diethyl ether and temperatures of 0–25°C, achieving isolated yields of 65–80%.
Hydrosilylation of Allyl Alcohol Derivatives
Hydrosilylation of allyl alcohol with trimethylsilane in the presence of Speier’s catalyst (H2PtCl6) provides a direct route. This method, analogous to the synthesis of 3-(trimethylsilyl)-1-propanol, involves anti-Markovnikov addition across the double bond. For this compound, isomerization or regioselective catalysis may be required. Platinum-based catalysts in toluene at 60°C for 12–24 hours yield 50–60% product, with byproducts including disilylated compounds.
Acid-Catalyzed Substitution Reactions
Tosylate Displacement
Conversion of 1-propanol to this compound via tosylate intermediates involves two steps:
Direct Proton-Catalyzed Silylation
Using trimethylsilyl chloride (TMSCl) and imidazole in dimethylformamide (DMF), 1-propanol undergoes silylation at the secondary carbon under acidic conditions. Yields are moderate (40–50%) due to competing O-silylation.
Green Chemistry and Ionic Liquid-Mediated Synthesis
Recent advances emphasize solvent-free or ionic liquid (IL)-based systems. For example, Shirini et al. reported deprotection of trimethylsilyl ethers using the ionic liquid [Dsim]HSO4 in methanol, achieving 97% yield. Applied to this compound synthesis, this method could replace traditional solvents, reducing environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Alkylation | THF, −78°C, Mg reagent | 70–75 | High selectivity, scalable | Moisture-sensitive reagents |
| Reformatsky Reaction | Diethyl ether, 0–25°C, LiAlH4 | 65–80 | Mild conditions, fewer byproducts | Multi-step procedure |
| Hydrosilylation | Toluene, 60°C, H2PtCl6 | 50–60 | Direct synthesis | Low regioselectivity |
| Tosylate Displacement | THF, −78°C, TMSLi | 60–70 | High purity | Requires toxic intermediates |
| Ionic Liquid-Mediated | [Dsim]HSO4, methanol, 20°C | ~50 | Eco-friendly, reusable catalyst | Optimizing for silylation needed |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-trimethylsilyl-1-propanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrosilylation of allyl alcohol with trimethylsilane in the presence of transition-metal catalysts (e.g., platinum or rhodium complexes). Optimal yields (>80%) are achieved under inert atmospheres (argon/nitrogen) at 60–80°C . Alternative methods include Grignard reactions involving trimethylsilyl chloride and propanol derivatives, though this requires strict moisture control to avoid premature hydrolysis .
- Data Validation : Monitor reaction progress using <sup>1</sup>H NMR to track the disappearance of allyl alcohol peaks (δ 5.8–5.2 ppm) and emergence of trimethylsilyl signals (δ 0.1–0.3 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : <sup>29</sup>Si NMR is critical for confirming silyl group integration (δ −5 to +10 ppm for trimethylsilyl) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]<sup>+</sup> at m/z 149.1 (C6H16OSi<sup>+</sup>). Deviations >0.5 Da suggest impurities .
- X-ray Crystallography : For crystalline derivatives (e.g., ammonium salts), unit-cell parameters and bond angles (e.g., Si–O–C) confirm stereoelectronic effects .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Storage Protocol : Store under nitrogen at −20°C in amber glass to prevent siloxane formation via hydrolysis. Shelf life exceeds 12 months if moisture content is <50 ppm (validated by Karl Fischer titration) .
- Degradation Analysis : Monitor for silanol (Si–OH) by FTIR (broad peak ~3200–3600 cm<sup>−1</sup>) or <sup>29</sup>Si NMR .
Advanced Research Questions
Q. How does this compound function as a protecting group in multistep organic syntheses?
- Case Study : In glycosylation reactions, the trimethylsilyl group shields hydroxyl moieties, enabling regioselective glycosidic bond formation. Deprotection is achieved via fluoride ions (e.g., TBAF), with >95% efficiency in polar aprotic solvents (DMF, THF) .
- Contradiction Resolution : Conflicting reports on deprotection efficiency (e.g., 70% vs. 95%) may arise from residual water in solvents. Mitigate by pre-drying solvents over molecular sieves .
Q. What role does this compound play in asymmetric catalysis?
- Mechanistic Insight : The silyl group stabilizes transition states in enantioselective aldol reactions via hyperconjugation, as shown by DFT calculations (B3LYP/6-31G*). Enantiomeric excess (ee) correlates with steric bulk of the catalyst (e.g., 85% ee with BINOL-derived phosphoric acids) .
- Experimental Optimization : Vary catalyst loading (5–20 mol%) and temperature (−40°C to RT) to balance reaction rate and selectivity .
Q. How can researchers resolve spectral contradictions (e.g., NMR vs. MS) for silylated derivatives?
- Troubleshooting Workflow :
Confirm sample homogeneity via TLC (Rf consistency).
Cross-validate with GC-MS to detect volatile impurities (e.g., trimethylsilanol).
Use deuterated solvents for NMR to eliminate solvent-artifact interference .
- Case Example : A reported [M+H]<sup>+</sup> at m/z 167.1 was later attributed to a siloxane dimer; monomeric mass (m/z 149.1) was confirmed after redistillation .
Q. What computational models predict the environmental impact of this compound?
- EPA Framework : The U.S. EPA’s EPI Suite estimates a half-life of 15 days in aquatic systems (hydrolysis-dominated). However, experimental data show variability (±5 days) due to pH-dependent siloxane formation .
- Mitigation Strategies : Design derivatives with bio-cleavable silyl groups (e.g., triethylsilyl) to reduce persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
